

Technical Guide: 3-Amino-5-fluoropyridine (CAS 210169-05-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-fluoropyridine

Cat. No.: B1296810

[Get Quote](#)

Disclaimer: Initial database searches may associate CAS number 210169-05-4 with the compound Taranabant (MK-0364). However, the correct CAS number for Taranabant is 701977-09-5. The CAS number 210169-05-4 correctly identifies the chemical intermediate **3-Amino-5-fluoropyridine**. This guide focuses on the physical and chemical characteristics of **3-Amino-5-fluoropyridine**.

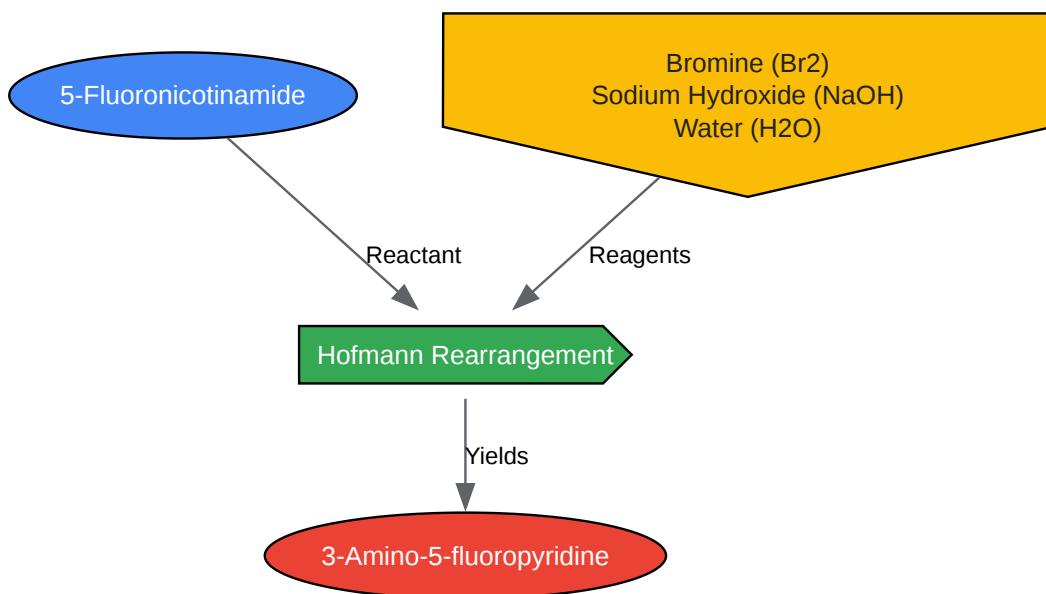
Introduction

3-Amino-5-fluoropyridine is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis.^{[1][2]} Its structural features, including the pyridine ring, an amino group, and a fluorine atom, make it a versatile reagent for the synthesis of a wide range of more complex molecules.^[1] It is particularly valuable in the development of novel pharmaceutical and agrochemical compounds.^{[1][2]} The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.^[1] This compound is primarily used in research and development settings.^{[2][3]}

Physical and Chemical Properties

The physical and chemical properties of **3-Amino-5-fluoropyridine** are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
Molecular Formula	C5H5FN2	[1] [3] [4]
Molecular Weight	112.11 g/mol	[3] [4]
Appearance	White to off-white or light yellow solid/crystalline powder	[1] [2]
Melting Point	85-89 °C	[2]
Solubility	Soluble in water. Soluble in polar organic solvents like ethanol, methanol, and dimethylformamide.	[1]
pKa	3.74 ± 0.20 (Predicted)	[1]
InChI Key	ZRORIJXOWXYPMO-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C=NC=C1F)N	[1]


Synthesis and Applications

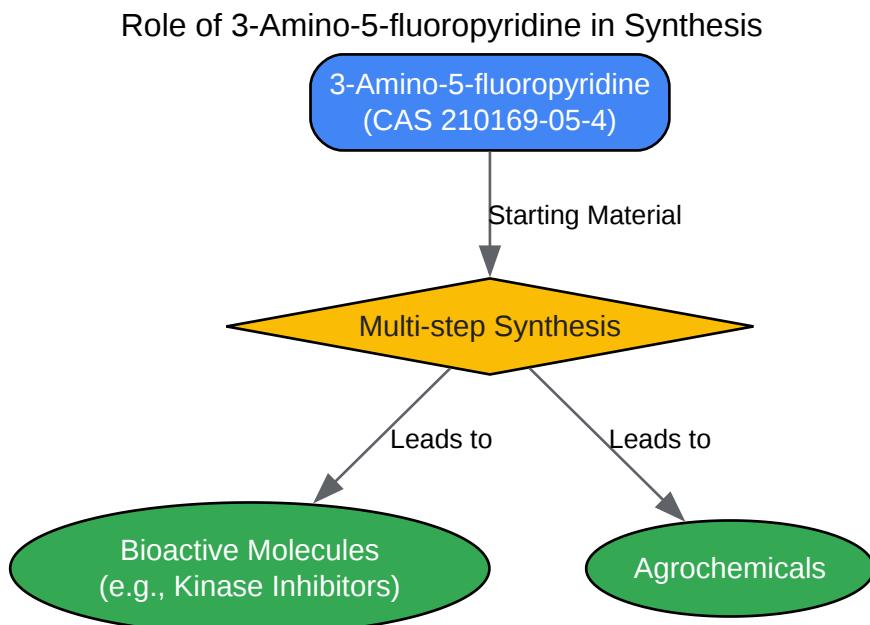
Synthesis Overview

3-Amino-5-fluoropyridine is produced through multi-step industrial chemical processes.[\[1\]](#) One common synthetic route involves the Hofmann rearrangement of 5-fluoronicotinamide. This process typically uses reagents like bromine and sodium hydroxide in an aqueous solution.[\[4\]](#)

Below is a generalized workflow for a common synthesis method.

General Synthesis Workflow for 3-Amino-5-fluoropyridine

[Click to download full resolution via product page](#)


A simplified diagram of the Hofmann rearrangement for synthesizing **3-Amino-5-fluoropyridine**.

Key Applications

The primary application of **3-Amino-5-fluoropyridine** is as a key intermediate in the synthesis of bioactive molecules.^{[1][2][5]} Its structural motifs are incorporated into compounds developed for various therapeutic areas.

- Pharmaceuticals: It is a building block for kinase inhibitors and other therapeutic agents being investigated for oncology and central nervous system disorders.^[1] For instance, it is a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.
- Agrochemicals: The fluorinated pyridine structure is utilized in creating new crop protection agents, where the fluorine atom can enhance biological stability and activity.^[1]

The role of **3-Amino-5-fluoropyridine** as a synthetic building block is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Illustrative pathway of **3-Amino-5-fluoropyridine** as a key synthetic intermediate.

Experimental Protocols

Detailed, specific experimental protocols for the use of **3-Amino-5-fluoropyridine** are typically found within the context of the synthesis of a larger target molecule and are often proprietary. However, a general synthetic procedure for its preparation is described in the literature.

Example Synthesis Protocol: Preparation of **3-Amino-5-fluoropyridine** from 5-Fluoronicotinamide[4]

- Preparation of Reagent Solution: Dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8 °C and slowly add 19.2 g of bromine while stirring. Continue stirring for 1 hour to form a mixed solution.

- Reaction: To the above solution, add 19 g of 5-fluoronicotinamide, maintaining the temperature at 25 °C. Stir the mixture for 2 hours.
- Heating: Heat the reaction mixture to 85 °C and maintain for 2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.
- Work-up: Cool the mixture to room temperature and add 160 ml of a sodium hydroxide solution. Stir for an additional 30 minutes.
- Isolation: Filter the resulting solid.
- Drying: Dry the isolated solid under vacuum at 50 °C for 2 hours to yield the final product, a yellow solid of 5-fluoro-3-aminopyridine.

Safety and Handling

3-Amino-5-fluoropyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#)

- Handling: Use in a well-ventilated area or a chemical fume hood.[\[3\]](#) Avoid breathing dust or vapor.[\[3\]](#) Avoid contact with skin, eyes, and clothing.[\[3\]](#)
- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[\[3\]](#)
- Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere.[\[1\]](#)[\[3\]](#)
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[\[3\]](#)

Conclusion

3-Amino-5-fluoropyridine (CAS 210169-05-4) is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its physical and chemical properties are well-defined, enabling its use in a variety of synthetic pathways. While it does not have a direct biological signaling pathway of its own, its role as a foundational building block for creating novel, bioactive compounds makes it a compound of high interest to researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: 3-Amino-5-fluoropyridine (CAS 210169-05-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296810#cas-210169-05-4-physical-and-chemical-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com